1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea is a synthetic organic compound classified as a urea derivative. Its structure consists of a phenyl group attached to a pyrazole ring, which is further substituted with an isopropyl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activities.
The compound's Chemical Abstracts Service (CAS) number is 443912-98-9, and it has a molecular formula of C₁₉H₂₀N₄O. It is categorized under organic compounds, specifically within the subcategory of urea derivatives, which are known for their diverse biological activities and applications in drug development.
The synthesis of 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea typically involves several key steps:
Industrial production may employ continuous flow reactors for consistency in quality and yield, along with automated systems for precise control over reaction conditions .
The molecular structure of 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea can be represented as follows:
The compound features:
The molecular weight of this compound is approximately 320.4 g/mol. Although specific data regarding its density, boiling point, and melting point are not readily available, such properties can be critical for practical applications in research and industry .
1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry, allowing for the modification of its structure to enhance biological activity or tailor properties for specific applications.
The mechanism by which 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea exerts its effects involves interactions with specific molecular targets within biological systems. This may include:
The exact mechanisms can vary based on structural modifications and the specific biological context in which the compound is studied.
While detailed physical property data such as density and melting point are not explicitly provided, some general properties include:
Chemical analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis are essential for confirming the identity and purity of synthesized compounds . These techniques help elucidate functional groups present in the molecule and confirm structural integrity.
1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea has several notable applications:
Pyrazole-urea hybrids represent a structurally distinct class of heterocyclic compounds characterized by a pyrazole ring covalently linked to a urea moiety. This configuration confers unique physicochemical properties and versatile binding capabilities critical for molecular recognition in drug-target interactions. The urea group (–N–C(=O)–N–) serves as a hydrogen-bonding anchor, capable of forming multiple directional interactions with biological targets through its dual hydrogen bond donor (N–H) and acceptor (C=O) sites [2] [6]. This is exemplified in the crystal structure of related pyrazolyl-urea compounds, where the urea carbonyl oxygen and nitrogen atoms participate in extensive intermolecular hydrogen-bonding networks, stabilizing ligand-target complexes [6].
The pyrazole ring contributes significant rigidity and metabolic stability to the scaffold. Its aromatic character and nitrogen atom positioning enable π-stacking interactions and coordination with metal ions, while the substituent at the N1 position (e.g., isopropyl in 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea) allows for steric and lipophilic tuning. Specifically, the isopropyl group enhances hydrophobic contacts within target binding pockets and influences the compound’s overall bioavailability [1] [2]. Molecular formula analysis (C₁₃H₁₆N₄O) confirms a moderate molecular weight (244.29 g/mol) and balanced lipophilicity, aligning with drug-likeness parameters [1] [2].
Table 1: Structural Characteristics of 1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₄O | Balanced size/complexity for drug-like properties |
| Molecular Weight | 244.29 g/mol | Complies with Lipinski's rule (<500 g/mol) |
| SMILES | CC(C)N1C(=CC=N1)NC(=O)NC2=CC=CC=C2 | Encodes 2D structure & pharmacophore topology |
| Key Functional Groups | Urea, Pyrazole, Phenyl, Isopropyl | Hydrogen bonding, hydrophobic, and π-stacking motifs |
| Hydrogen Bond Capacity | 2 donors, 1 acceptor | Enables strong target binding interactions |
Structural diversity is achievable through substitutions on the phenyl ring (C-2 to C-6 positions) or the pyrazole ring (C-3/C-4 positions). For instance, replacing the N1-isopropyl with a phenyl group yields 1-phenyl-3-[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]urea (C₁₉H₂₀N₄O, MW 320.4), demonstrating how N-alkyl vs. N-aryl modifications alter steric bulk and electronic properties [3]. Such versatility enables precise optimization of potency, selectivity, and pharmacokinetic profiles against diverse therapeutic targets.
The evolution of pyrazolyl-urea derivatives reflects their emergence as "privileged scaffolds" in medicinal chemistry. Early research (pre-2000s) focused on simple pyrazolone and acylpyrazolone syntheses, primarily exploring their metal-chelating properties for analytical or industrial applications [6]. These studies established foundational synthetic routes, such as the condensation of hydrazines with β-diketones, later adapted for urea-functionalized derivatives.
A pivotal shift occurred in the early 2000s with the recognition of pyrazole-urea hybrids’ pharmacological potential. Key milestones include:
Table 2: Historical Milestones in Pyrazolyl-Urea Derivative Development
| Period | Advancement | Impact |
|---|---|---|
| Pre-2000s | Synthesis of acylpyrazolones as metal chelators | Established core synthetic methodologies |
| Early 2000s | Structural characterization of 4-acylpyrazolones (X-ray crystallography) | Revealed tautomeric behavior & H-bonding motifs |
| 2010s | Optimization of pyrazole-ureas as thermoneutral TRPV1 antagonists | Validated scaffold for neurological targets |
| 2020s | Diversification via 3,4-heterocyclic substitutions (e.g., furyl, indazolyl) | Enabled tuning of physicochemical & target engagement properties |
Modern synthetic strategies (e.g., one-pot reactions, regioselective N-alkylations) now enable efficient access to complex variants like 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl)ureas [7]. These advances, coupled with structural biology insights into hydrogen-bonded dimerization (e.g., R₂²(12) motifs in crystals), solidify the scaffold’s status as a versatile platform for drug discovery [6].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: